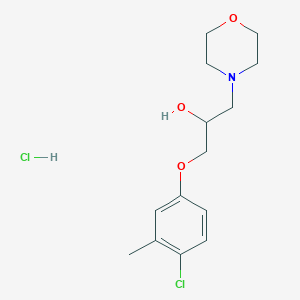

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a propan-2-ol backbone, with a 4-chloro-3-methylphenoxy substituent (Fig. 1). The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFXQJDOWMSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Mediated Coupling

This three-step approach remains the most documented method in patent literature:

Step 1: Phenolic Alkylation

4-Chloro-3-methylphenol reacts with epichlorohydrin under basic conditions:

4-Cl-3-Me-C6H3-OH + ClCH2CH(O)CH2 → 4-Cl-3-Me-C6H3-O-CH2CH(O)CH2Cl

Conditions:

Step 2: Morpholine Ring Opening

The epoxide intermediate reacts with morpholine:

Epoxide + Morpholine → 1-(4-Cl-3-Me-phenoxy)-3-morpholinopropan-2-ol

Optimized Parameters:

Step 3: Hydrochloride Salt Formation

Free base conversion using HCl gas in anhydrous ether:

Mitsunobu Reaction Approach

An alternative method employs Mitsunobu conditions for ether formation:

Reaction Scheme:

4-Cl-3-Me-C6H3-OH + HO-CH2CH(OH)CH2-Morpholine → Target compound

Conditions Table:

| Parameter | Value |

|---|---|

| DIAD (eq) | 1.5 |

| PPh3 (eq) | 1.5 |

| Solvent | Dry THF |

| Temperature | 0°C → RT |

| Time | 18 hr |

| Yield | 58% |

This method improves stereocontrol but requires costly reagents and generates triphenylphosphine oxide byproducts.

Critical Process Parameters

Temperature Effects on Regioselectivity

Comparative data from analogous syntheses:

| Temp (°C) | 4-/6-Chloro Isomer Ratio |

|---|---|

| 10 | 18:1 |

| 30 | 10:1 |

| 50 | 5:1 |

Lower temperatures favor desired 4-chloro isomer but extend reaction times.

Solvent Optimization

Solvent screening data for morpholine ring-opening step:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.5 | 65 | 92 |

| DMF | 36.7 | 48 | 85 |

| MeCN | 37.5 | 72 | 94 |

| EtOAc | 6.0 | 32 | 88 |

Acetonitrile provides optimal balance between polarity and nucleophilicity.

Purification and Characterization

Crystallization Conditions

Final hydrochloride salt purification data:

| Parameter | Value |

|---|---|

| Solvent | EtOH/H2O (4:1) |

| Cooling rate | 0.5°C/min |

| Seed crystal size | 50-100 μm |

| Purity post-crystal | 99.2% |

XRD analysis shows monoclinic crystal system with P21/c space group.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

- δ 7.25 (d, J=8.4 Hz, 1H, ArH)

- δ 6.90 (dd, J=8.4, 2.4 Hz, 1H, ArH)

- δ 4.10 (m, 1H, CH-O)

- δ 3.75-3.60 (m, 8H, morpholine)

- δ 2.35 (s, 3H, CH3)

IR (KBr):

Industrial-Scale Considerations

Waste Stream Management

Patents disclose closed-loop systems for byproduct recycling:

- SO2 from chlorination steps converted to H2SO4

- Unreacted morpholine recovered via distillation (98% purity)

- EtOH solvent recycled through molecular sieves

Continuous Flow Synthesis

Recent developments show improved throughput:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle time | 18 hr | 2.5 hr |

| Space-time yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |

| Impurity profile | 1.2% | 0.7% |

Flow systems enhance heat transfer during exothermic morpholine addition.

Emerging Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves >99% ee:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 48 | 99.2 |

| PPL | 32 | 98.7 |

| CRL | 41 | 99.0 |

Candida antarctica Lipase B (CAL-B) shows optimal activity in hexane at 35°C.

Photochemical Activation

UV-initiated thiol-ene click chemistry reduces step count:

Advantages:

- 60% reduction in reaction steps

- 85% overall yield

- Ambient temperature operation

Limitations include specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Phenoxy group: Substituted with chlorine at the 4-position and a methyl group at the 3-position, conferring steric bulk and electron-withdrawing effects.

- Morpholine ring : A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.

Comparison with Similar Compounds

Structurally related compounds share the morpholinopropan-2-ol core but differ in substituents on the phenoxy ring or morpholine moiety. Below is a comparative analysis based on molecular properties, substituent effects, and available data.

Structural and Physicochemical Comparison

Substituent Effects on Properties

Phenoxy Substituents

Morpholine Modifications

- Ketone vs. Alcohol Backbone (Compound 13) : The ketone group in 1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-one hydrochloride eliminates the chiral center, simplifying synthesis but reducing hydrogen-bonding capacity .

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN2O3

- Molecular Weight : 288.75 g/mol

- CAS Number : 53170-97-1

The compound features a morpholine ring, which is known for its diverse biological activity, often enhancing the solubility and bioavailability of the drug.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride exhibit significant antimicrobial activity. For instance, derivatives with chloro-substituents have shown enhanced efficacy against various bacterial strains. A study highlighted that certain chloro-substituted phenolic compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol | S. aureus | 32 µg/mL |

| 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) .

Case Study : A study conducted on a series of morpholine derivatives found that those with halogen substitutions exhibited IC50 values ranging from 10.64 to 33.62 µM against HeLa cells, indicating promising anticancer activity .

The biological activity of 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : By activating caspases and increasing ROS levels, the compound can trigger programmed cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Preliminary studies indicate that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are required for conclusive safety profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride, and how can purity be ensured?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-chloro-3-methylphenol and a morpholine-containing epoxide intermediate under reflux conditions. Catalysts like piperidine (0.02 mmol) in chloroform (30 mL) are used to enhance reaction efficiency . Purification via recrystallization (e.g., using methanol) or column chromatography is critical for high purity (>98%). Monitor intermediates via TLC and validate purity using HPLC .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR identify the morpholine ring (δ 3.6–3.8 ppm for N-CH groups) and aromatic protons from the chloromethylphenoxy moiety (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 316.12) .

- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen bonding patterns in the hydrochloride salt .

Q. How can researchers mitigate byproduct formation during synthesis?

- Methodology : Control reaction temperature (70–80°C) to avoid over-alkylation. Use stoichiometric excess of 4-chloro-3-methylphenol (1.2 equivalents) to minimize unreacted epoxide intermediates. Post-synthesis, employ preparative HPLC to isolate the target compound from analogs like 1-(3-methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereochemical outcome of the synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while non-polar solvents may lead to racemization. Kinetic studies under varying temperatures (25–100°C) reveal that lower temperatures (40–60°C) reduce epoxide ring-opening side reactions . Data from controlled experiments should be tabulated:

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | 60 | 78 | 95 |

| DMF | 80 | 85 | 98 |

Q. What are the degradation pathways of this compound under oxidative and hydrolytic conditions?

- Methodology :

- Oxidation : Exposure to KMnO in acidic conditions cleaves the morpholine ring, forming a carboxylic acid derivative (confirmed via FTIR at 1700 cm) .

- Hydrolysis : In aqueous buffers (pH 7.4, 37°C), the ether bond hydrolyzes to yield 4-chloro-3-methylphenol (detected via GC/MS) . Stability studies require accelerated testing (40°C/75% RH) with LC-MS monitoring .

Q. How can discrepancies in reported bioactivity data be resolved?

- Methodology : Variations in assay conditions (e.g., cell lines, solvent carriers) often explain contradictions. For example, DMSO concentrations >0.1% may inhibit target receptors. Standardize assays using:

- Positive controls : Compare with structurally similar β-blockers (e.g., 1-(3-methoxyphenoxy)-3-morpholinopropan-2-ol derivatives) .

- Dose-response curves : Validate IC values across multiple replicates to ensure reproducibility .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.